REACTION_CXSMILES
|
[F:1][C:2]1[C:21]([F:22])=[CH:20][C:5]2[N:6]=[C:7]([S:9][CH2:10][CH2:11][N:12]3[CH2:17][CH2:16][N:15](C=O)[CH2:14][CH2:13]3)[NH:8][C:4]=2[CH:3]=1.Cl>CO>[F:1][C:2]1[C:21]([F:22])=[CH:20][C:5]2[N:6]=[C:7]([S:9][CH2:10][CH2:11][N:12]3[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]3)[NH:8][C:4]=2[CH:3]=1
|
Name
|
1-[2-(5,6-Difluorobenzimidazol-2-ylthio)ethyl]-4-formylpiperazine
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
FC1=CC2=C(N=C(N2)SCCN2CCN(CC2)C=O)C=C1F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring for 18 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure, and saturated ammonia-methanol
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
by stirring for five minutes at room temperature
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified through silica gel column chromatography (chloroform: saturated ammonia-methanol=100:3)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC2=C(N=C(N2)SCCN2CCNCC2)C=C1F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |